molecular formula C19H25ClN4O2 B2445607 N-(4-chlorophenyl)-2-[[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl]-methylamino]acetamide CAS No. 950144-18-0

N-(4-chlorophenyl)-2-[[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl]-methylamino]acetamide

Cat. No.: B2445607
CAS No.: 950144-18-0
M. Wt: 376.89
InChI Key: UGNPJEWYXARFGY-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-[[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl]-methylamino]acetamide is a useful research compound. Its molecular formula is C19H25ClN4O2 and its molecular weight is 376.89. The purity is usually 95%.
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Properties

IUPAC Name

N-(4-chlorophenyl)-2-[[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl]-methylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25ClN4O2/c1-23(12-17(25)22-16-8-6-15(20)7-9-16)13-18(26)24(2)19(14-21)10-4-3-5-11-19/h6-9H,3-5,10-13H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGNPJEWYXARFGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=CC=C(C=C1)Cl)CC(=O)N(C)C2(CCCCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenyl)-2-[[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl]-methylamino]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a unique molecular structure, which includes:

  • Molecular Formula : C_{19}H_{24}ClN_{3}O_{2}
  • Molecular Weight : Approximately 376.9 g/mol
  • Key Functional Groups : Chlorobenzyl group, cyanocyclohexyl moiety, and an acetamide functional group.

These structural features suggest that the compound may interact with various biological targets, enhancing its pharmacological profile.

Preliminary studies indicate that this compound may function as an enzyme inhibitor or receptor modulator . The presence of the chlorophenyl group is believed to enhance lipophilicity, potentially influencing its absorption and distribution within biological systems.

Potential Biological Targets

  • Enzyme Inhibition : The compound may inhibit specific enzymes, which could lead to therapeutic effects in various disease models.
  • Receptor Modulation : Interaction with receptors involved in neurotransmission or metabolic processes could be significant for its pharmacological effects.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits notable activity against several biological targets. For instance:

  • Antibacterial Activity : Similar compounds have shown moderate to strong antibacterial effects against strains like Salmonella typhi and Bacillus subtilis.
  • Enzyme Inhibition : Studies on related compounds indicate strong inhibitory activity against acetylcholinesterase (AChE) and urease .
Activity Type Target/Effect Reference
AntibacterialSalmonella typhi, Bacillus subtilis
Enzyme InhibitionAcetylcholinesterase (AChE)
Urease

Case Studies

Several case studies have explored the biological activity of structurally similar compounds, providing insights into the potential efficacy of this compound:

  • Study on Enzyme Inhibitors : Research indicated that compounds with similar structures exhibited significant inhibition of AChE, suggesting potential applications in treating neurodegenerative diseases .
    • Methodology : The AChE inhibitory activity was assessed using a spectrophotometric method where absorbance changes were monitored at 405 nm.
  • Antimicrobial Screening : Another study evaluated the antimicrobial properties of related compounds, demonstrating efficacy against various bacterial strains with varying degrees of potency .

Q & A

Q. How to design derivatives for reduced metabolic clearance?

  • Methodological Answer : Deuterating labile C-H bonds or substituting metabolically vulnerable sites (e.g., methyl groups) with trifluoromethyl groups slows hepatic oxidation. Microsomal stability assays (human liver microsomes) quantify half-life improvements .

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